![molecular formula C6H5N3O B1442517 Isoxazolo[4,5-c]pyridin-3-amine CAS No. 1229383-25-8](/img/structure/B1442517.png)

Isoxazolo[4,5-c]pyridin-3-amine

Overview

Description

Isoxazolo[4,5-c]pyridin-3-amine is a compound with the molecular formula C6H5N3O . It is a solid substance .

Synthesis Analysis

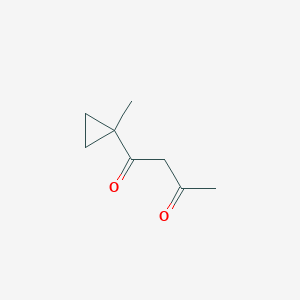

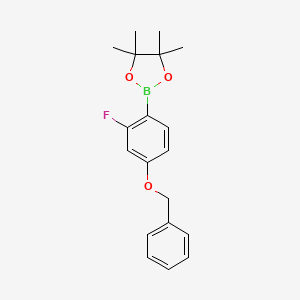

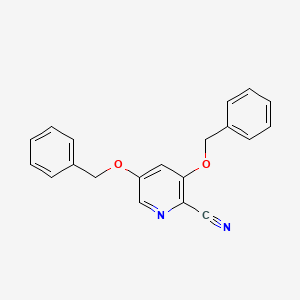

The synthesis of Isoxazolo[4,5-c]pyridin-3-amine and similar compounds has been discussed in several studies . One approach involves the annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

Molecular Structure Analysis

The molecular structure of Isoxazolo[4,5-c]pyridin-3-amine can be represented by the InChI code 1S/C6H5N3O/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H, (H2,7,9) .

Physical And Chemical Properties Analysis

Isoxazolo[4,5-c]pyridin-3-amine is a solid substance . It has a molecular weight of 135.13 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Medicinal Chemistry

Isoxazolo[4,5-c]pyridin-3-amine shows promise in the development of new therapeutic agents. Its structural similarity to biologically active pyridine derivatives makes it a valuable scaffold for drug design. Researchers are exploring its potential as a core structure for the synthesis of compounds with antifungal , anticancer , and antiviral activities .

Agriculture

In the agricultural sector, compounds like Isoxazolo[4,5-c]pyridin-3-amine could be utilized to develop novel pesticides or fungicides. Its antifungal properties, particularly against strains like Candida parapsilosis, suggest potential applications in protecting crops from fungal pathogens .

Material Science

The compound’s inherent properties, such as stability and reactivity, make it a candidate for creating advanced materials. Researchers might investigate its incorporation into polymers or coatings to enhance material properties like thermal stability or resistance to degradation .

Environmental Applications

Isoxazolo[4,5-c]pyridin-3-amine could be studied for environmental applications, such as in the synthesis of chemicals that degrade environmental pollutants. Its reactivity with various agents could lead to the development of novel detoxification methods or sensors for hazardous substances .

Biochemistry Research

In biochemistry, this compound can be pivotal in studying enzyme inhibition and receptor binding due to its structural complexity. It could serve as a model compound or a probe in enzymatic assays and receptor-ligand interaction studies .

Pharmacology

Pharmacological research might leverage Isoxazolo[4,5-c]pyridin-3-amine for its potential kinase inhibition properties, which are crucial in the development of drugs targeting various diseases, including cancer and inflammatory disorders. Its modification could lead to new pharmacologically active derivatives .

Chemistry Research

The compound’s versatile chemical structure allows for a wide range of reactions, making it a subject of interest in synthetic chemistry research. Studies could focus on its functionalization to create new chemical entities with desired properties for further applications .

Industrial Applications

Industrially, there could be interest in using Isoxazolo[4,5-c]pyridin-3-amine as an intermediate in the synthesis of complex molecules. Its potential for creating new compounds with industrial relevance, such as catalysts or process enhancers, is an area worth exploring .

Safety And Hazards

Future Directions

The future directions for Isoxazolo[4,5-c]pyridin-3-amine could involve further exploration of its synthesis methods and potential biological activities . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

properties

IUPAC Name |

[1,2]oxazolo[4,5-c]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYICHYEXYRQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1ON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazolo[4,5-c]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)